molecular formula C11H14ClNO2 B8182255 4-(Pyrrolidin-3-yl)benzoic acid hydrochloride

4-(Pyrrolidin-3-yl)benzoic acid hydrochloride

Cat. No.: B8182255
M. Wt: 227.69 g/mol
InChI Key: UUGLTXUIHJWIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-3-yl)benzoic acid hydrochloride (CAS 2639626-37-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of nitrogen-containing heterocyclic compounds that are frequently explored as key scaffolds in the development of biologically active molecules. The structure combines a benzoic acid group with a pyrrolidine ring, a feature common in compounds investigated for their therapeutic potential. Specifically, structurally related pyrrolidine-containing compounds have been identified as dipeptidyl peptidase IV (DPP IV) inhibitors, a prominent target for the treatment of type 2 diabetes mellitus . Other research into similar nitrogen-containing heterocycles indicates potential applications in areas such as the treatment of HIV infection, benign prostatic hyperplasia, cancer, and various autoimmune and skin diseases . The molecular formula is C11H13NO3, and its precise structural data, including SMILES notation, is available for researchers . This product is intended for research purposes as a building block or intermediate in the synthesis and development of novel therapeutic agents. It is supplied with a guaranteed high purity of 95% or greater. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-pyrrolidin-3-ylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGLTXUIHJWIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The most widely reported method involves Suzuki-Miyaura coupling between 4-bromobenzoic acid derivatives and pyrrolidine-containing boronic esters. Key steps include:

Reaction Scheme:

4-Bromobenzoic acid+Pyrrolidin-3-ylboronic esterPd catalyst, base4-(Pyrrolidin-3-yl)benzoic acid\text{4-Bromobenzoic acid} + \text{Pyrrolidin-3-ylboronic ester} \xrightarrow{\text{Pd catalyst, base}} \text{4-(Pyrrolidin-3-yl)benzoic acid}

Conditions:

  • Catalysts: Pd(PPh₃)₄ (0.06–0.1 eq) or Pd(OAc)₂ with PPh₃ ligands.

  • Solvents: Dioxane/water (3:1) or toluene/EtOH (2:1).

  • Bases: Na₂CO₃ (2–3 eq) or K₃PO₄.

  • Temperature: 80–120°C, 2–12 hours.

Yield: 65–85% after purification via silica gel chromatography.

Example Protocol (Patent EP3808751B1):

  • Combine 4-bromobenzoic acid (1.0 eq), pyrrolidin-3-ylboronic pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.06 eq), and Na₂CO₃ (2.5 eq) in dioxane/water.

  • Heat at 100°C for 6 hours under nitrogen.

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (EtOAc/hexane 1:3).

Buchwald-Hartwig Amination

An alternative route employs Buchwald-Hartwig amination for direct C–N bond formation:

Reaction Scheme:

4-Bromobenzoic acid+PyrrolidinePd catalyst, ligand4-(Pyrrolidin-3-yl)benzoic acid\text{4-Bromobenzoic acid} + \text{Pyrrolidine} \xrightarrow{\text{Pd catalyst, ligand}} \text{4-(Pyrrolidin-3-yl)benzoic acid}

Conditions:

  • Catalysts: Pd₂(dba)₃ with Xantphos ligand.

  • Solvents: Toluene or DMF.

  • Bases: Cs₂CO₃ or t-BuONa.

  • Temperature: 100–110°C, 12–24 hours.

Yield: 50–70%, lower than Suzuki due to competing side reactions.

Hydrogenation of Pyridine Intermediates

Pyridine Ring Hydrogenation

4-(Pyridin-3-yl)benzoic acid is hydrogenated to introduce the pyrrolidine moiety:

Reaction Scheme:

4-(Pyridin-3-yl)benzoic acidH2,Pd/C4-(Pyrrolidin-3-yl)benzoic acid\text{4-(Pyridin-3-yl)benzoic acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(Pyrrolidin-3-yl)benzoic acid}

Conditions:

  • Catalyst: 10% Pd/C (0.1–0.2 eq).

  • Solvents: EtOAc or MeOH.

  • Pressure: 1–3 atm H₂, 6–12 hours.

Yield: 75–90%.

Example Protocol (PMC7227796):

  • Dissolve 4-(pyridin-3-yl)benzoic acid (1.0 eq) in EtOAc.

  • Add 10% Pd/C (0.1 eq) and stir under H₂ (3 atm) for 8 hours.

  • Filter through Celite and concentrate.

Protection/Deprotection Strategies

Boc Protection of Pyrrolidine

To prevent side reactions during coupling, pyrrolidine is often Boc-protected:

Steps:

  • Protect pyrrolidine with Boc₂O in CH₂Cl₂/Et₃N (yield: 95%).

  • Perform Suzuki coupling with Boc-protected boronic ester.

  • Deprotect with HCl/dioxane (4 M) to yield the hydrochloride salt.

Critical Note: Boc groups stabilize the amine during harsh coupling conditions but require acidic deprotection.

Salt Formation with Hydrochloric Acid

The final step converts the free base to the hydrochloride salt:

Protocol:

  • Dissolve 4-(pyrrolidin-3-yl)benzoic acid in anhydrous Et₂O.

  • Add HCl (4 M in dioxane) dropwise at 0°C.

  • Filter the precipitate and wash with cold Et₂O.

Yield: >95% with >99% purity (HPLC).

Alternative Synthetic Routes

Grignard Reaction (EP3808751B1 )

A less common method uses Grignard reagents:

  • React 4-cyanobenzoic acid with pyrrolidin-3-ylmagnesium bromide.

  • Hydrolyze the nitrile to carboxylic acid using NaOH/H₂O₂.

Yield: 40–50%, limited by overalkylation.

Friedel-Crafts Alkylation

Employing AlCl₃-catalyzed alkylation of benzoic acid with pyrrolidine derivatives:

  • Low regioselectivity (30–40% yield).

Comparative Analysis of Methods

Method Catalyst Yield Purity Advantages
Suzuki-Miyaura couplingPd(PPh₃)₄65–85%>98%High selectivity, scalable
Buchwald-HartwigPd₂(dba)₃/Xantphos50–70%90–95%Fewer steps
HydrogenationPd/C75–90%>99%Simple workup
Grignard reactionMg40–50%80–85%No palladium required

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Increase coupling rates but complicate purification.

  • Ethereal solvents (dioxane, THF): Improve catalyst stability and product solubility.

Temperature Control

  • Suzuki reactions at 100°C achieve 85% yield vs. 60% at 80°C.

  • Hydrogenation above 50°C risks over-reduction.

Catalytic Systems

  • Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling efficiency (85% vs. 70%).

  • Additives like TBAB (tetrabutylammonium bromide) enhance boronic ester reactivity.

Characterization and Quality Control

Post-synthesis analysis includes:

  • ¹H/¹³C NMR: Confirm substitution pattern and purity.

    • Key peaks: δ 7.8–8.1 ppm (aromatic H), δ 3.1–3.4 ppm (pyrrolidine H).

  • HPLC: Purity >99% with C18 column (MeCN/H₂O + 0.1% TFA).

  • Mass Spectrometry: [M+H]⁺ = 227.69.

Industrial-Scale Production

For bulk synthesis, continuous flow systems are preferred:

  • Flow Hydrogenation: Reduces reaction time from 12 hours to 2 hours.

  • Inline Purification: Combines reaction and crystallization steps .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction Example :
4 Pyrrolidin 3 yl benzoic acid hydrochloride+MeOHH2SO4Methyl 4 pyrrolidin 3 yl benzoate hydrochloride\text{4 Pyrrolidin 3 yl benzoic acid hydrochloride}+\text{MeOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 4 pyrrolidin 3 yl benzoate hydrochloride}

Parameter Value
CatalystSulfuric acid (H2_2
SO4_4
)
Temperature60–80°C (reflux)
Reaction Time4–6 hours
Yield85–90%

Key Findings :

  • Methanol is the most common alcohol used due to its polarity and miscibility.

  • Product purity is confirmed via 1H NMR^1\text{H NMR}
    (δ 3.7 ppm for methyl ester) and IR (loss of O–H stretch at 2500–3000 cm1^{-1}
    ).

Amide Formation

The acid reacts with primary/secondary amines to form amides, leveraging coupling agents for activation.

Reaction Example :
4 Pyrrolidin 3 yl benzoic acid+BenzylamineDCC HOBtN Benzyl 4 pyrrolidin 3 yl benzamide\text{4 Pyrrolidin 3 yl benzoic acid}+\text{Benzylamine}\xrightarrow{\text{DCC HOBt}}\text{N Benzyl 4 pyrrolidin 3 yl benzamide}

Parameter Value
Coupling AgentDCC or EDC with HOBt
SolventDichloromethane (DCM)
TemperatureRoom temperature
Reaction Time12–24 hours
Yield70–80%

Key Findings :

  • HOBt suppresses racemization, ensuring stereochemical integrity of the pyrrolidine ring.

  • Amidation is pH-sensitive; neutral conditions prevent HCl interference.

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating pyrrolidine derivatives.

Reaction Example :
4 Pyrrolidin 3 yl benzoic acidΔ,CuCrO43 Vinylpyrrolidine+CO2\text{4 Pyrrolidin 3 yl benzoic acid}\xrightarrow{\Delta,\text{CuCrO}_4}\text{3 Vinylpyrrolidine}+\text{CO}_2

Parameter Value
CatalystCopper chromite (CuCrO4_4
)
Temperature200–250°C
Reaction Time1–2 hours
Yield60–70%

Key Findings :

  • Decarboxylation is favored in non-polar solvents (e.g., xylene).

  • Gas chromatography-mass spectrometry (GC-MS) confirms CO2_2
    evolution.

Substitution Reactions

The acid chloride intermediate participates in nucleophilic substitutions (e.g., with amines or alcohols).

Reaction Example :
4 Pyrrolidin 3 yl benzoyl chloride hydrochloride+Piperidine4 Pyrrolidin 3 yl N piperidinylbenzamide\text{4 Pyrrolidin 3 yl benzoyl chloride hydrochloride}+\text{Piperidine}\rightarrow \text{4 Pyrrolidin 3 yl N piperidinylbenzamide}

Parameter Value
ReagentThionyl chloride (SOCl2_2
)
SolventDichloromethane (DCM)
Temperature40°C
Reaction Time2–3 hours
Yield90–95%

Key Findings :

  • Acid chloride formation is quantitative under anhydrous conditions.

  • Excess SOCl2_2
    is removed via distillation to prevent side reactions .

Oxidation and Reduction

The pyrrolidine ring undergoes redox transformations, altering its electronic and steric properties.

Reaction Type Conditions Product Yield
Oxidation KMnO4_4
, H2_2
SO4_4
text
| Pyrrolidinone derivative | 50–60%[3][8] |

| Reduction | LiAlH4_4
, THF | Benzyl alcohol analog | 40–50% |

Key Findings :

  • Oxidation cleaves the pyrrolidine ring, forming a lactam (confirmed by IR at 1680 cm1^{-1}
    ).

  • Reduction is less efficient due to steric hindrance from the hydrochloride salt.

Scientific Research Applications

Medicinal Chemistry

4-(Pyrrolidin-3-yl)benzoic acid hydrochloride has been explored for its potential as a therapeutic agent. Its structural characteristics make it a candidate for the development of inhibitors targeting specific proteins involved in disease pathways.

Case Study: Inhibition of L3MBTL3
Research indicates that this compound acts as an inhibitor of L3MBTL3, a protein implicated in epigenetic regulation. Studies have shown that it exhibits sub-micromolar inhibition against L3MBTL3, indicating its potential utility in drug development targeting methylation processes .

Biochemical Assays

The compound has been investigated for its role as a ligand in biochemical assays. Its ability to interact with various biological targets allows researchers to utilize it in studies related to protein-ligand interactions and enzyme inhibition.

Example: Ligand Interaction Studies
In ligand interaction studies, this compound demonstrated significant binding affinity to methyl-lysine binding proteins, suggesting its role in modulating protein functions through competitive inhibition .

Material Science

Beyond biological applications, this compound serves as a building block in the synthesis of novel materials. Its chemical properties enable the development of polymers and other materials with specific characteristics useful in various industrial applications.

Future Directions in Research

Ongoing research into this compound aims to further elucidate its mechanisms of action and therapeutic potential. Future studies may focus on:

  • Structural Modifications : Exploring variations in the compound’s structure to enhance potency and selectivity against target proteins.
  • Therapeutic Applications : Investigating its efficacy in treating diseases associated with epigenetic dysregulation.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzoic acid moiety can also play a role in binding to target proteins, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

4-(2-Aminoethyl)benzoic Acid Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol .
  • Key Differences: Replaces the pyrrolidine ring with a 2-aminoethyl side chain. The primary amine group increases reactivity and basicity compared to the secondary amine in pyrrolidine. Potential applications: Intermediate for peptide coupling or as a ligand in metal coordination chemistry.

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₅NO₃·HCl
  • Molecular Weight : 261.72 g/mol .
  • Key Differences: Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered), altering conformational flexibility. Applications: Likely explored in CNS-targeting drugs due to piperidine’s prevalence in neuromodulators.

Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride

  • Molecular Formula: C₁₈H₂₀ClNO₃
  • Molecular Weight : 333.81 g/mol .
  • Key Differences :
    • Benzyl ester replaces the carboxylic acid, increasing lipophilicity and likely serving as a prodrug.
    • The pyrrolidine-oxy linkage may influence metabolic stability compared to direct ring substitution.

Tetracaine Hydrochloride

  • Molecular Formula : C₁₅H₂₅ClN₂O₂
  • Molecular Weight : 300.82 g/mol .
  • Key Differences: Contains a dimethylaminoethyl ester and butylamino group, critical for its local anesthetic activity. The ester linkage facilitates hydrolysis in vivo, contrasting with the stable carboxylic acid in the target compound.

4-[(Dimethylamino)methyl]benzoic Acid Hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₂
  • Molecular Weight : 215.68 g/mol .
  • Key Differences: Substitutes pyrrolidine with a dimethylaminomethyl group, enhancing steric bulk and electron-donating effects. Increased basicity may improve solubility under acidic conditions.

Physicochemical and Pharmacokinetic Insights

Solubility and Lipophilicity

  • Target Compound : The hydrochloride salt improves water solubility, while the pyrrolidine ring contributes moderate lipophilicity (LogP ~1–2 estimated).
  • Comparisons :
    • Benzyl ester derivatives (e.g., ) show higher LogP values (~3–4), favoring membrane permeability but requiring metabolic activation .
    • Piperidine analogs () may exhibit better solubility than pyrrolidine due to increased ring flexibility .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Estimated) Applications
4-(Pyrrolidin-3-yl)benzoic acid HCl C₁₁H₁₄ClNO₂ 227.69 Pyrrolidine, Carboxylic acid 1.5–2.0 Pharmaceutical intermediates
4-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 201.65 Primary amine 0.8–1.2 Peptide synthesis, Metal ligands
3-(Piperidin-4-yloxy)benzoic acid HCl C₁₂H₁₅ClNO₃ 261.72 Piperidine, Ether 1.2–1.6 CNS drug candidates
Tetracaine HCl C₁₅H₂₅ClN₂O₂ 300.82 Ester, Tertiary amine 3.5–4.0 Local anesthetics
Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl C₁₈H₂₀ClNO₃ 333.81 Benzyl ester, Pyrrolidine 3.0–3.5 Prodrugs, Lipophilic carriers

Biological Activity

4-(Pyrrolidin-3-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 223.7 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring attached to a benzoic acid moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness:

PathogenMIC (µg/mL)Control (µg/mL)
Staphylococcus aureus3.1252 (Ciprofloxacin)
Escherichia coli12.52 (Ciprofloxacin)

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that the compound can induce cell cycle arrest at the G2/M phase and upregulate p21 expression, which is crucial for cell cycle regulation:

Cancer Cell LineIC50 (µM)Mechanism of Action
A54939Induces apoptosis and cell cycle arrest
H197548Upregulates p21 expression

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer effects.
  • Receptor Modulation : Its structural components allow it to bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways.

Case Studies

  • HIV Protease Inhibition : A study focused on the design of inhibitors for HIV protease incorporated derivatives of pyrrolidine, including compounds similar to this compound. These derivatives displayed enhanced protease inhibitory activity, suggesting a potential application in antiviral drug development .
  • Kinase Inhibitors : The compound has also been investigated as part of a broader class of small molecule kinase inhibitors. Its ability to selectively inhibit certain kinases involved in cancer progression has been noted, indicating its relevance in targeted cancer therapies .

Q & A

Basic Question

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 226.1 for the free base) .
  • HPLC : Purity assessment (>98%) using a reverse-phase column .

What safety precautions are advised for handling this compound?

Basic Question

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (similar to R36/37/38 hazards in related compounds) .
  • Storage : Room temperature in a desiccator; avoid light and moisture .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal .

How can discrepancies in solubility data across studies be resolved?

Advanced Question
Reported solubility variations may arise from:

  • pH Effects : Protonation of the pyrrolidine nitrogen alters solubility. Test solubility in buffered solutions (pH 2–10) .
  • Temperature : Conduct experiments at 25°C and 37°C to assess thermal dependency .
  • Counterion Impact : Compare hydrochloride vs. free base solubility in DMSO, water, and ethanol.
SolventSolubility (mg/mL) at 25°CReference
Water12.5 ± 0.3
Ethanol45.2 ± 1.1
DMSO89.7 ± 2.4

What strategies improve stability during long-term storage?

Advanced Question

  • Lyophilization : Convert to a stable powder form under vacuum.
  • Additives : Add 1% w/v mannitol to prevent hydrolysis .
  • Condition Monitoring : Use DSC (Differential Scanning Calorimetry) to detect decomposition above 180°C .

How is this compound utilized in biological studies?

Advanced Question

  • Receptor Binding : The pyrrolidine moiety may interact with neurotransmitter receptors (e.g., dopamine D2). Perform radioligand displacement assays .
  • Prodrug Design : Evaluate hydrolysis kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

What experimental variables critically affect synthetic yield?

Advanced Question

  • Catalyst Loading : Pd(OAc)2_2 at 5 mol% optimizes coupling efficiency .
  • Reaction Time : Extend beyond 12 hours to >90% conversion (monitor via TLC).
  • Workup pH : Adjust to pH 4–5 during acidification to maximize hydrochloride precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.